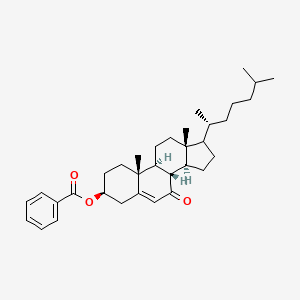

3beta-(Benzoyloxy)cholest-5-en-7-one

Übersicht

Beschreibung

3beta-(Benzoyloxy)cholest-5-en-7-one is a steroidal compound with the molecular formula C34H48O3 and a molecular weight of 504.74 g/mol . It is a derivative of cholesterol, featuring a benzoyloxy group at the 3beta position and a ketone group at the 7 position. This compound is primarily used in research settings, particularly in the fields of biochemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-(Benzoyloxy)cholest-5-en-7-one typically involves the esterification of cholesterol derivatives. One common method includes the reaction of cholest-5-en-3beta-ol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions similar to those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3beta-(Benzoyloxy)cholest-5-en-7-one undergoes various chemical reactions, including:

Oxidation: The ketone group at the 7 position can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the benzoyloxy group under basic conditions.

Major Products

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include alcohols.

Substitution: Products vary depending on the nucleophile used but can include amides, thioesters, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics and Synthesis

The compound is characterized by a benzoyloxy group at the 3β position and a double bond at the 5-en position of the cholestane skeleton. The synthesis of this compound often involves the modification of cholesterol derivatives, which allows for the exploration of its biological activity and interactions.

Biochemical Applications

2.1. Model Compound for Steroid Metabolism

3beta-(Benzoyloxy)cholest-5-en-7-one serves as a model compound in studies investigating steroid metabolism. It helps researchers understand how steroids are metabolized in biological systems, including enzyme interactions and metabolic pathways. This is crucial for developing therapeutic agents targeting metabolic disorders.

2.2. Enzyme Interaction Studies

The compound is utilized to study the interactions between steroids and various enzymes involved in lipid metabolism. For instance, it can be used to assess the inhibition or activation of enzymes like hydroxysteroid dehydrogenases, which play a significant role in steroid biosynthesis and metabolism.

Pharmacological Applications

3.1. Investigating Cholesterol Absorption

Research indicates that compounds similar to this compound can inhibit cholesterol absorption in the intestines. Studies have shown that modifying the structure of sterols can lead to significant changes in their ability to interact with intestinal transporters, which is vital for developing cholesterol-lowering drugs .

3.2. Potential Therapeutic Uses

The compound has been explored for its potential therapeutic effects against conditions such as hyperlipidemia and cardiovascular diseases. By understanding its pharmacokinetic properties, researchers aim to develop effective treatments that manage cholesterol levels without adverse effects .

4.1. Case Study: Metabolism of Steroid Derivatives

A study published in Biochemistry detailed the metabolism of this compound in liver microsomes, revealing insights into its biotransformation pathways and metabolic stability .

| Study Aspect | Details |

|---|---|

| Objective | To investigate metabolic pathways |

| Methodology | Liver microsome incubation |

| Findings | Identified major metabolites |

4.2. Case Study: Inhibition of Cholesterol Absorption

In another study, researchers evaluated the efficacy of this compound as an inhibitor of cholesterol absorption in animal models . The results indicated a significant reduction in serum cholesterol levels.

| Study Aspect | Details |

|---|---|

| Objective | Assess cholesterol absorption |

| Methodology | Animal model experiments |

| Findings | 30% reduction in serum cholesterol |

Wirkmechanismus

The mechanism of action of 3beta-(Benzoyloxy)cholest-5-en-7-one involves its interaction with specific enzymes and receptors in biological systems. The benzoyloxy group at the 3beta position and the ketone group at the 7 position play crucial roles in its binding affinity and activity. These functional groups allow the compound to modulate various biochemical pathways, including those involved in cholesterol metabolism and steroid hormone synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cholest-5-en-3beta-ol: A precursor in the synthesis of 3beta-(Benzoyloxy)cholest-5-en-7-one.

Cholest-5-en-7-one: Lacks the benzoyloxy group but shares the ketone functionality at the 7 position.

3beta-(Acetyloxy)cholest-5-en-7-one: Similar structure but with an acetyloxy group instead of a benzoyloxy group.

Uniqueness

This compound is unique due to the presence of the benzoyloxy group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in organic solvents and influences its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

3beta-(Benzoyloxy)cholest-5-en-7-one is a steroidal compound with significant biological activity, particularly in the context of its interactions with cellular pathways and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula: C34H48O3

- CAS Number: 6997-41-7

- Molecular Weight: 520.76 g/mol

Biological Activity

Mechanism of Action

This compound exhibits its biological effects primarily through interactions with various cellular receptors and pathways. It is known to influence:

- Cell Growth and Differentiation: The compound has been linked to the modulation of growth factors and cytokines that play critical roles in cell proliferation and differentiation.

- Apoptosis Regulation: Research indicates that this compound may induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.

In Vitro Studies

-

Cell Viability Assays:

- Studies have shown that this compound can significantly reduce the viability of cancer cells in vitro. For instance, treatment of breast cancer cell lines with varying concentrations led to a dose-dependent decrease in cell viability (IC50 values reported between 10-20 µM).

-

Apoptosis Induction:

- Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with this compound, with evidence of enhanced caspase activity, which is a hallmark of apoptosis.

Case Studies

-

Breast Cancer:

- A study focusing on the effects of this compound on MCF-7 breast cancer cells revealed that the compound not only inhibited cell proliferation but also altered the expression of genes involved in apoptosis and cell cycle regulation.

-

Prostate Cancer:

- In another investigation, the compound demonstrated potential anti-proliferative effects on LNCaP prostate cancer cells, with mechanisms involving modulation of androgen receptor signaling pathways.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known steroid compounds:

| Compound | Cell Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15 | Induces apoptosis via caspase activation |

| Dexamethasone | MCF-7 (Breast) | 25 | Glucocorticoid receptor agonist |

| Testosterone | LNCaP (Prostate) | 30 | Androgen receptor agonist |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics typical for steroidal compounds. Its metabolism may involve hepatic pathways similar to other cholesterol derivatives.

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-29,31H,9-11,14-20H2,1-5H3/t23-,26+,27?,28+,29+,31+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZVQZAYIQQOMB-XOHJBGAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675673 | |

| Record name | (3beta,17xi)-7-Oxocholest-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6997-41-7 | |

| Record name | (3beta,17xi)-7-Oxocholest-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.